Pyridine, 2-(5-phenyl-3-isoxazolyl)-
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Overview
Description
Pyridine, 2-(5-phenyl-3-isoxazolyl)- is a heterocyclic compound that features a pyridine ring substituted with a 5-phenyl-3-isoxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(5-phenyl-3-isoxazolyl)- typically involves the formation of the isoxazole ring followed by its attachment to the pyridine ring. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction often employs copper (I) or ruthenium (II) as catalysts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(5-phenyl-3-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully hydrogenated compounds.
Scientific Research Applications
Pyridine, 2-(5-phenyl-3-isoxazolyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Pyridine, 2-(5-phenyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways. For instance, its bioactive properties may be attributed to its ability to inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Pyridine Derivatives: Compounds with various functional groups attached to the pyridine ring.
Uniqueness: Pyridine, 2-(5-phenyl-3-isoxazolyl)- is unique due to its combined structural features of both pyridine and isoxazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
CAS No. |
62218-63-7 |
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Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-phenyl-3-pyridin-2-yl-1,2-oxazole |
InChI |
InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)14-10-13(16-17-14)12-8-4-5-9-15-12/h1-10H |
InChI Key |
LIOZIGSMWJVXTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=N3 |
Origin of Product |
United States |
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